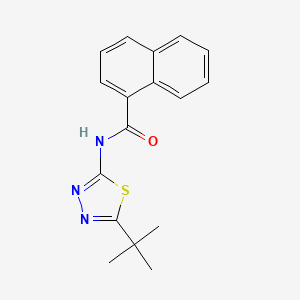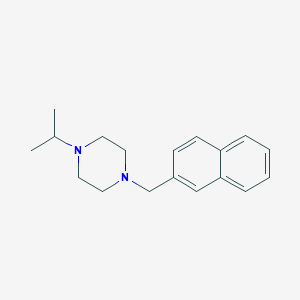![molecular formula C16H15NO3S B5845342 4-{[2-(phenylthio)acetyl]amino}phenyl acetate](/img/structure/B5845342.png)
4-{[2-(phenylthio)acetyl]amino}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(phenylthio)acetyl]amino}phenyl acetate, also known as PTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAPA belongs to the class of thioesters and is a derivative of 4-aminophenylacetic acid.
作用机制
The mechanism of action of 4-{[2-(phenylthio)acetyl]amino}phenyl acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. 4-{[2-(phenylthio)acetyl]amino}phenyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. 4-{[2-(phenylthio)acetyl]amino}phenyl acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-{[2-(phenylthio)acetyl]amino}phenyl acetate has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In drug discovery, 4-{[2-(phenylthio)acetyl]amino}phenyl acetate has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In bioimaging, 4-{[2-(phenylthio)acetyl]amino}phenyl acetate has been used to visualize specific biomolecules in cells and tissues, allowing for the detection of disease markers and the monitoring of disease progression. In material science, 4-{[2-(phenylthio)acetyl]amino}phenyl acetate has been used to synthesize functionalized polymers and nanoparticles with unique properties, such as enhanced stability and biocompatibility.
实验室实验的优点和局限性
4-{[2-(phenylthio)acetyl]amino}phenyl acetate has several advantages for lab experiments, including its high purity, stability, and versatility. 4-{[2-(phenylthio)acetyl]amino}phenyl acetate can be easily modified to incorporate different functional groups, allowing for the synthesis of a wide range of derivatives with unique properties. However, 4-{[2-(phenylthio)acetyl]amino}phenyl acetate also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration must be given to the selection of appropriate experimental conditions to ensure accurate and reproducible results.
未来方向
There are several potential future directions for research on 4-{[2-(phenylthio)acetyl]amino}phenyl acetate. One area of interest is the development of 4-{[2-(phenylthio)acetyl]amino}phenyl acetate-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of 4-{[2-(phenylthio)acetyl]amino}phenyl acetate as a building block for the synthesis of functionalized materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 4-{[2-(phenylthio)acetyl]amino}phenyl acetate and its potential applications in other fields, such as bioelectronics and biocatalysis. Overall, 4-{[2-(phenylthio)acetyl]amino}phenyl acetate holds great promise for a wide range of scientific research applications and is an exciting area of study for researchers in various fields.
合成方法
4-{[2-(phenylthio)acetyl]amino}phenyl acetate can be synthesized through a multi-step process. The first step involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chloro-phenylacetyl chloride. This intermediate is then reacted with thiophenol to form 4-{[2-(phenylthio)acetyl]amino}phenyl acetate. The synthesis of 4-{[2-(phenylthio)acetyl]amino}phenyl acetate requires careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yields and purity.
科学研究应用
4-{[2-(phenylthio)acetyl]amino}phenyl acetate has been studied extensively for its potential applications in various fields, including drug discovery, bioimaging, and material science. In drug discovery, 4-{[2-(phenylthio)acetyl]amino}phenyl acetate has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 4-{[2-(phenylthio)acetyl]amino}phenyl acetate has also been used as a fluorescent probe for bioimaging applications, allowing for the detection of specific biomolecules in cells and tissues. In material science, 4-{[2-(phenylthio)acetyl]amino}phenyl acetate has been used as a building block for the synthesis of functionalized polymers and nanoparticles.
属性
IUPAC Name |
[4-[(2-phenylsulfanylacetyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)20-14-9-7-13(8-10-14)17-16(19)11-21-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBKZTXGSXBHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)



![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)
![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5845333.png)

